Tert-butyl (2-formylquinolin-5-yl)carbamate
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Overview
Description
Tert-butyl (2-formylquinolin-5-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a quinoline ring substituted with a formyl group at the 2-position and a tert-butyl carbamate group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-formylquinolin-5-yl)carbamate typically involves the reaction of 2-formylquinoline with tert-butyl carbamate under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-formylquinolin-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-carboxyquinolin-5-yl carbamate.
Reduction: 2-hydroxymethylquinolin-5-yl carbamate.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Tert-butyl (2-formylquinolin-5-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Mechanism of Action
The mechanism of action of tert-butyl (2-formylquinolin-5-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. Additionally, the quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-aminophenyl)carbamate: Similar structure but with an amino group instead of a formyl group.
Tert-butyl (4-bromo-2-formylnaphthalen-1-yl)carbamate: Contains a naphthalene ring instead of a quinoline ring.
Uniqueness
Tert-butyl (2-formylquinolin-5-yl)carbamate is unique due to the presence of both a formyl group and a quinoline ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H16N2O3 |
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Molecular Weight |
272.30 g/mol |
IUPAC Name |
tert-butyl N-(2-formylquinolin-5-yl)carbamate |
InChI |
InChI=1S/C15H16N2O3/c1-15(2,3)20-14(19)17-13-6-4-5-12-11(13)8-7-10(9-18)16-12/h4-9H,1-3H3,(H,17,19) |
InChI Key |
UNVRUWBYMGHQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1C=CC(=N2)C=O |
Origin of Product |
United States |
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